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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethoxy)aniline

Cat. No.: B1314244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic amine 2-Chloro-5-(trifluoromethoxy)aniline. Due to the limited availability of directly

published experimental spectra for this specific compound, this guide presents predicted data

based on the analysis of structurally similar molecules. The information herein is intended to

support research and development activities by providing a reliable spectroscopic profile.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(trifluoromethoxy)aniline. These

predictions are derived from established spectroscopic principles and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.15 d ~8.5 H-3

~6.80 dd ~8.5, 2.5 H-4

~6.95 d ~2.5 H-6

~3.90 br s - -NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~148.0 C-5

~145.0 C-1

~130.5 C-3

~121.0 (q, J ≈ 257 Hz) -OCF₃

~118.0 C-4

~116.0 C-6

~115.5 C-2

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium, Sharp (doublet)
N-H stretch (asymmetric and

symmetric)

3050-3150 Weak to Medium Aromatic C-H stretch

1600-1620 Strong Aromatic C=C stretch

1480-1520 Strong Aromatic C=C stretch

1200-1280 Very Strong C-O-C stretch (asymmetric)

1150-1200 Very Strong C-F stretch

1050-1100 Strong C-O-C stretch (symmetric)

800-850 Strong
C-H out-of-plane bend (1,2,4-

trisubstitution)

700-750 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

211/213 High
[M]⁺ (molecular ion) with ³⁵Cl/

³⁷Cl isotope pattern

176/178 Medium [M - Cl]⁺

142 Medium [M - OCF₃]⁺

114 Medium [M - Cl - OCF₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Chloro-5-(trifluoromethoxy)aniline (10-20 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are acquired on a 500 MHz NMR spectrometer. The chemical shifts are referenced to

the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Standard pulse

programs are used for one-dimensional acquisitions.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to

form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform)

can be prepared and a drop cast onto a salt plate, allowing the solvent to evaporate. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI)

source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the instrument via a direct insertion probe or a gas

chromatography (GC) inlet. The ionization energy is typically set to 70 eV. The mass analyzer

is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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A flowchart illustrating the general process of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-
(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314244#spectroscopic-data-for-2-chloro-5-
trifluoromethoxy-aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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